2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide
Description
This compound is a substituted imidazole-acetamide derivative characterized by a 4-fluorobenzylthio group at position 2 and a hydroxymethyl group at position 5 of the imidazole ring. Such compounds are often explored for therapeutic applications, including antihypertensive and enzyme-modulating activities .
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S/c1-16-13(20)7-18-12(8-19)6-17-14(18)21-9-10-2-4-11(15)5-3-10/h2-6,19H,7-9H2,1H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJSMGGKAUMYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article summarizes the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by its imidazole core, which is known for various pharmacological activities. The presence of the 4-fluorobenzylthio group and hydroxymethyl substituent contributes to its unique properties and potential interactions with biological targets.
Research indicates that imidazole derivatives often interact with various biological pathways. The specific mechanism of action for this compound involves modulation of enzyme activity and receptor interactions, particularly in relation to:
- Antiviral Activity : The compound has shown promise in inhibiting viral replication, potentially through interference with viral enzymes or host cell pathways.
- Anticancer Properties : Similar imidazole derivatives have been reported to induce apoptosis in cancer cells, likely through caspase activation and disruption of cell cycle regulation .
Biological Activity Overview
Antiviral Studies
In a patent study, the compound was evaluated for its antiviral properties. It demonstrated significant efficacy against certain viruses, suggesting that it may inhibit viral replication through direct interaction with viral proteins or modulation of host cell responses .
Anticancer Research
A study focusing on imidazole derivatives highlighted their potential as anticancer agents. The compound was tested in vitro against various cancer cell lines, showing a dose-dependent increase in apoptosis markers such as caspase-3 activation. These findings suggest that the compound could serve as a lead candidate for further development in cancer therapeutics .
Enzyme Interaction
Research into enzyme inhibition revealed that the compound could effectively inhibit specific enzymes linked to metabolic disorders. This inhibition could provide therapeutic benefits in conditions where these enzymes are dysregulated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s bioactivity and physicochemical properties are influenced by its unique substitution pattern. Key analogues and their distinguishing features include:
Key Observations:
- Halogen Substituents: The 4-fluorobenzylthio group in the target compound may enhance metabolic stability compared to chlorinated (5j, ) or brominated analogues, as fluorine’s electronegativity and small size optimize binding interactions .
- Hydroxymethyl vs. Nitro Groups: The hydroxymethyl group at position 5 (target compound) likely improves solubility relative to nitro-substituted analogues (e.g., [19F]FBNA ), which are more lipophilic.
- N-Methylacetamide vs.
Physicochemical Properties
- Melting Points: Thiadiazole derivatives (e.g., 5j ) with halogenated benzylthio groups exhibit higher melting points (138–140°C) due to stronger intermolecular interactions, whereas imidazole-acetamides (target compound) are expected to have lower melting points, enhancing solubility.
- Spectral Data: IR and NMR spectra of related compounds (e.g., νC=S at 1247–1255 cm⁻¹ in triazoles ) confirm structural integrity. The target compound’s hydroxymethyl group would show characteristic O–H stretching (~3200–3600 cm⁻¹) and δC-OH in ¹³C-NMR (~60–65 ppm) .
Preparation Methods
Thioether Formation at Position 2
The introduction of the 4-fluorobenzylthio group at position 2 is typically achieved via nucleophilic substitution. A representative procedure involves reacting a thiol-containing imidazole precursor with 4-fluorobenzyl chloride under alkaline conditions. For instance, a 60% yield was reported using potassium hydroxide (50% w/v) and potassium carbonate in a water-isopropyl alcohol mixture at 40°C for 3 hours. The reaction mechanism proceeds through deprotonation of the thiol group, followed by attack on the electrophilic benzyl chloride (Figure 1).
Table 1: Reaction Conditions for Thioether Synthesis
| Reagent | Solvent System | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-Fluorobenzyl chloride | Water/IPA (4:1) | 40°C | 3 h | 60% |
| KOH, K₂CO₃ |
Post-reaction workup includes crystallization with formic acid and recrystallization from ethanol to isolate the product.
Hydroxymethyl Group Introduction at Position 5
The hydroxymethyl group at position 5 is often installed via reduction of a pre-existing formyl or nitrile group. While direct methods are scarce in the literature, analogous imidazole derivatives suggest that reductive amination or borohydride-mediated reduction could be viable. For example, the reduction of a nitro group to an amine followed by hydroxymethylation has been documented in structurally related compounds. Alternatively, Mannich reactions employing formaldehyde and secondary amines could introduce the hydroxymethyl moiety, as demonstrated in the synthesis of 1-((4'-(para-fluorophenyl)piperazine-1-yl)methyl)-imidazole.
N-Methylacetamide Installation at Position 1
Acylation of the imidazole nitrogen at position 1 is accomplished using N-methylacetamide precursors. A two-step approach involves:
- Protection of the imidazole nitrogen with a temporary group (e.g., benzyl or tert-butoxycarbonyl) to direct acylation selectivity.
- Coupling with N-methylacetyl chloride in the presence of a base such as triethylamine.
In a scaled procedure, 1,1'-carbonyldiimidazole (CDI) facilitated the formation of an activated intermediate, which subsequently reacted with N-methylamine to yield the acetamide derivative.
Integrated Synthetic Pathways
Sequential Functionalization Approach
This method prioritizes thioether formation before introducing the hydroxymethyl and acetamide groups:
- Step 1: React 5-hydroxymethyl-1H-imidazole-2-thiol with 4-fluorobenzyl chloride under alkaline conditions.
- Step 2: Protect the hydroxymethyl group (e.g., as a silyl ether) to prevent side reactions during acylation.
- Step 3: Treat the intermediate with N-methylacetyl chloride and deprotect to yield the final product.
Table 2: Spectral Data for Key Intermediates
| Compound Stage | FT-IR (cm⁻¹) | $$ ^1H $$-NMR (δ, ppm) |
|---|---|---|
| Thioether Intermediate | 1613 (C=O), 3378 (N-H) | 7.45–7.11 (Ar-H), 4.63 (S-CH₂) |
| Final Product | 1576 (N-O), 804 (C-H) | 3.3–2.9 (N-CH₃), 11.7 (N-H) |
Convergent Synthesis via Mannich Reaction
The Mannich reaction offers a route to simultaneously introduce multiple substituents. A three-component reaction between imidazole, para-fluorophenylpiperazine, and formaldehyde generated a methylene-bridged intermediate, which was further functionalized to install the thioether and acetamide groups. While this method streamlines synthesis, it requires rigorous temperature control (reflux at 70°C) and yields 47% of the Mannich base.
Optimization and Challenges
Solvent and Base Selection
Optimal thioether formation necessitates polar aprotic solvents (e.g., isopropyl alcohol) and strong bases (KOH) to enhance nucleophilicity. However, excessive alkalinity risks hydrolyzing the acetamide group, necessitating a balanced stoichiometry.
Regioselectivity in Imidazole Substitution
The inherent ambiguity in imidazole substitution (N-1 vs. N-3) complicates functionalization. Strategies to mitigate this include using bulky directing groups or pre-functionalized imidazole precursors.
Purification Techniques
Recrystallization from ethanol-water mixtures and chromatography on silica gel are critical for isolating high-purity product. Impurities often arise from over-alkylation or incomplete acylation.
Q & A
Q. What synthetic strategies are commonly employed to synthesize this compound, and what critical reaction conditions are required?
The synthesis involves multi-step reactions, typically starting with the formation of the imidazole core. Key steps include:
- Introduction of the 4-fluorobenzylthio group via nucleophilic substitution under inert atmospheres (e.g., nitrogen) .
- Functionalization with hydroxymethyl and N-methylacetamide moieties using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .
- Purification via column chromatography or recrystallization to isolate the final product . Critical conditions include temperature control (0–60°C), pH adjustments, and exclusion of moisture to prevent side reactions .
Q. How is the compound structurally characterized, and what analytical methods validate purity?
Post-synthesis characterization employs:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and stereochemistry; IR for functional group verification (e.g., S–C and C=O stretches) .
- Chromatography : HPLC or UPLC (≥95% purity threshold) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- Elemental analysis : To confirm empirical formula consistency .
Q. Which structural features are hypothesized to drive its biological activity?
Key features include:
- The imidazole ring as a pharmacophore for target binding (e.g., enzyme active sites) .
- 4-Fluorobenzylthio group : Enhances lipophilicity and membrane permeability; fluorine improves metabolic stability .
- Hydroxymethyl moiety : Potential for hydrogen bonding with biological targets (e.g., kinases) .
- N-Methylacetamide : Modulates solubility and bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and scalability?
Optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst selection : Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups .
- Temperature gradients : Stepwise heating (e.g., 25°C → 60°C) to control exothermic reactions .
- Flow chemistry : Continuous reactors for improved mixing and reduced side products . Example
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 60°C | 72 | 97 |
| THF, 25°C | 58 | 92 |
Q. How do researchers address conflicting bioactivity data between this compound and structural analogs?
Discrepancies arise from substituent variations (e.g., halogen position, alkyl chain length). Resolution methods include:
- SAR studies : Systematic substitution (e.g., replacing 4-fluorobenzyl with 3-chlorobenzyl) to isolate activity drivers .
- Computational modeling : Docking simulations (e.g., AutoDock Vina) to compare binding affinities .
- Kinetic assays : Measuring IC₅₀ values against isoforms (e.g., COX-1 vs. COX-2) to assess selectivity . Example: Analog with a nitro group showed 10-fold lower IC₅₀ than the parent compound due to enhanced π-π stacking .
Q. What in silico and experimental methods predict target interactions and validate mechanisms?
- Molecular dynamics (MD) simulations : To study conformational stability in binding pockets (e.g., 100 ns trajectories) .
- Surface plasmon resonance (SPR) : Real-time kinetics for binding affinity (KD) measurements .
- Crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes . Discrepancies between in silico predictions (e.g., Glide XP scores) and experimental IC₅₀ values often highlight solvation or entropy effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
